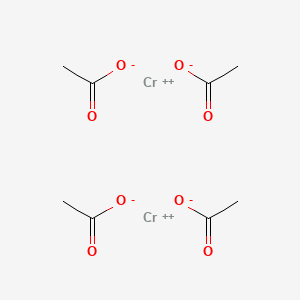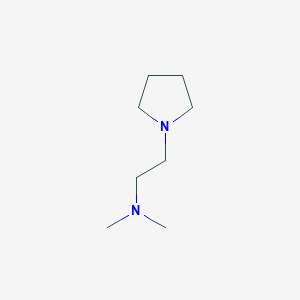
3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(dimethylamino)propyl)-9-methyl-, trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(dimethylamino)propyl)-9-methyl-, trihydrochloride is a bicyclic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structure, which includes a diazabicyclo nonane core, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(dimethylamino)propyl)-9-methyl-, trihydrochloride can be achieved through several methods. One common approach involves the [3+2] cycloaddition reaction, where azomethine ylides are generated in situ from aldehydes, amines, and activated alkenes. This multicomponent reaction is followed by reduction and lactamization to yield the desired bicyclic scaffold .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions, followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(dimethylamino)propyl)-9-methyl-, trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(dimethylamino)propyl)-9-methyl-, trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Acts as a ligand in the study of enzyme mechanisms and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(dimethylamino)propyl)-9-methyl-, trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by forming stable complexes with the active site, thereby preventing substrate binding and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,9-Diazabicyclo(4.2.1)nonane: Another bicyclic compound with a different ring structure.
3,7-Diazabicyclo(3.3.1)nonane: Similar core structure but different substituents.
Uniqueness
3,9-Diazabicyclo(331)nonane, 3-(3-(dimethylamino)propyl)-9-methyl-, trihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
3527-45-5 |
|---|---|
Formule moléculaire |
C13H30Cl3N3 |
Poids moléculaire |
334.8 g/mol |
Nom IUPAC |
N,N-dimethyl-3-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)propan-1-amine;trihydrochloride |
InChI |
InChI=1S/C13H27N3.3ClH/c1-14(2)8-5-9-16-10-12-6-4-7-13(11-16)15(12)3;;;/h12-13H,4-11H2,1-3H3;3*1H |
Clé InChI |
XRPGXOSIPDRDEG-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CCCC1CN(C2)CCCN(C)C.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[4.1.0]heptan-7-ol](/img/structure/B13731318.png)







![Methyl (3R,4S)-1-benzyl-4-(2-(((tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B13731366.png)





